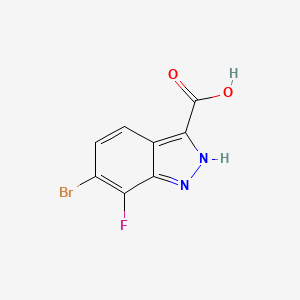

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid

Description

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is a halogenated indazole derivative featuring a bromine atom at position 6, a fluorine atom at position 7, and a carboxylic acid group at position 2. Its molecular formula is C₈H₄BrFN₂O₂, with a molecular weight of 259.03 g/mol. Indazole derivatives are pivotal in medicinal chemistry due to their role as kinase inhibitors, enzyme modulators, and intermediates in drug synthesis.

Properties

CAS No. |

1956341-21-1 |

|---|---|

Molecular Formula |

C8H4BrFN2O2 |

Molecular Weight |

259.03 g/mol |

IUPAC Name |

6-bromo-7-fluoro-2H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C8H4BrFN2O2/c9-4-2-1-3-6(5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) |

InChI Key |

OCJYSWLFBBMKPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NNC(=C21)C(=O)O)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole core .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common to facilitate the cyclization process and minimize byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including 6-bromo-7-fluoro-1H-indazole-3-carboxylic acid. Research indicates that this compound can inhibit the growth of cancer cell lines, demonstrating significant cytotoxicity against various tumor types.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 (leukemia) | 5.15 | Induces apoptosis via Bcl2 pathway |

| Other Indazole Derivatives | Various | Varies | Modulates cell cycle and apoptosis |

For instance, a study reported that this compound exhibits an IC50 value of 5.15 µM against the K562 cell line, indicating its effectiveness in inducing apoptosis through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway .

Neurological Disorders

The compound also shows promise in treating neurological conditions due to its role as a potential agonist of nicotinic acetylcholine receptors. Research suggests that derivatives of indazole can be used in therapies aimed at Alzheimer's disease and schizophrenia, targeting dysfunctional cholinergic systems in the brain .

| Application | Condition | Target Receptor |

|---|---|---|

| Alzheimer's Disease | Neuroprotection | Nicotinic α7 receptor |

| Schizophrenia | Symptom management | Nicotinic α7 receptor |

The pharmacological properties of this compound may facilitate the development of new treatments for these conditions by enhancing cholinergic signaling in affected neural pathways .

Synthesis and Development of New Compounds

The compound serves as a crucial building block for synthesizing novel indazole derivatives with enhanced biological activity. Its unique structural features allow for modifications that can lead to improved therapeutic profiles.

| Synthesis Method | Resulting Compound | Application |

|---|---|---|

| Reaction with amines | N-(S)-1-Azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide HCl salt | Alzheimer's treatment |

| Coupling reactions | Various modified indazoles | Antitumor agents |

The ability to modify the indazole core structure opens avenues for creating targeted therapies with specific mechanisms of action against various diseases .

Case Studies and Findings

Several case studies have documented the efficacy and safety profiles of compounds derived from this compound:

- Antitumor Efficacy : A study demonstrated that a derivative exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a low-toxicity anticancer agent .

- Neuropharmacological Studies : Research into nicotinic receptor agonists derived from this compound showed promise in enhancing cognitive function in models simulating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Halogenated Indazole Carboxylic Acid Derivatives

The following table compares key structural analogs of 6-bromo-7-fluoro-1H-indazole-3-carboxylic acid, focusing on substituent positions and physicochemical properties:

Key Observations :

- Positional Isomerism : The placement of halogens and the carboxylic acid group significantly impacts electronic properties and steric bulk. For example, 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS 1360953-31-6) shares the same molecular formula as the target compound but exhibits distinct reactivity due to bromine’s position .

- Fluorine Substitution : Fluorine at position 7 in the target compound enhances electronegativity and metabolic stability compared to analogs lacking fluorine (e.g., 3-bromo-1H-indazole-6-carboxylic acid) .

Benzimidazole and Indole Derivatives

Compounds with alternative heterocycles, such as benzimidazoles or indoles, exhibit divergent biological and chemical profiles:

Key Observations :

- Heterocycle Influence : Indazoles (N-N fused bicyclic structure) generally exhibit greater metabolic stability than indoles, which lack the second nitrogen .

- Functional Group Complexity : Benzimidazole derivatives (e.g., CAS MDL MFCD09953722) often show enhanced kinase inhibition but require more complex synthetic routes .

Biological Activity

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS: 1956341-21-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 259.04 g/mol. The compound features a bromine atom at the 6-position and a fluorine atom at the 7-position of the indazole ring, along with a carboxylic acid group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C8H4BrFN2O2 |

| Molecular Weight | 259.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1956341-21-1 |

Anti-inflammatory Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anti-inflammatory activity. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary findings suggest that it may reduce edema and inflammation in various experimental models.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have indicated that it possesses inhibitory effects on several bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. For instance, it may interact with phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cellular signaling and metabolism .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their function.

- Cellular Signaling Modulation : It can alter signaling pathways related to inflammation and cell proliferation.

- Membrane Penetration : The presence of bromine and fluorine enhances lipophilicity, facilitating cellular uptake.

Structure-Activity Relationship (SAR)

The biological activity of indazole derivatives can be significantly influenced by substituents on the indazole ring. The presence of halogens like bromine and fluorine is associated with enhanced lipophilicity and biological activity. SAR studies suggest that modifications at the 3-position (carboxylic acid) can further optimize activity against specific targets .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anti-inflammatory Study : In vivo experiments demonstrated that this compound reduced inflammation in rat models by inhibiting COX enzymes, showing an efficacy comparable to standard anti-inflammatory drugs .

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing significant inhibition with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid, and how do reaction conditions influence product yield?

- Methodological Answer : The compound is synthesized via two primary routes:

- Oxidation of 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions (yields ~70–85%) .

- Direct bromo-fluorination of indazole precursors via radical benzylic bromination, optimized using N-bromosuccinimide (NBS) and AIBN initiators in CCl₄ at 80°C .

- Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio for bromination) and temperature. Palladium-catalyzed cross-coupling can further modify the core structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from similar indazole derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : The carboxylic acid proton appears as a broad singlet (δ 12.8–13.2 ppm), while fluorine coupling splits indazole ring protons into distinct doublets (e.g., H-5 at δ 8.2 ppm, J = 8.5 Hz) .

- Mass Spectrometry (HRMS) : The molecular ion [M-H]⁻ at m/z 258.96 confirms the molecular formula C₈H₄BrFN₂O₂ .

- IR Spectroscopy : A strong carbonyl stretch at 1680–1700 cm⁻¹ distinguishes the carboxylic acid group from ester or amide derivatives .

Q. How does the presence of both bromine and fluorine substituents affect the compound’s reactivity in nucleophilic substitution compared to mono-halogenated analogs?

- Methodological Answer :

- The ortho-fluorine increases electrophilicity at the C-7 position via inductive effects, while the bromine at C-6 enhances leaving-group potential. This dual substitution enables regioselective SNAr reactions at C-6 (e.g., with amines or thiols) .

- Comparative studies show mono-fluoro analogs (e.g., 5-Fluoro-1H-indazole-3-carboxylic acid) exhibit slower substitution kinetics due to reduced electron withdrawal .

Advanced Research Questions

Q. What computational chemistry approaches are recommended for predicting the regioselectivity of cross-coupling reactions involving this indazole derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, C-6 (bromine site) shows higher electrophilicity (f⁻ = 0.12) than C-7 (fluorine site, f⁻ = 0.08) .

- Reaction Path Search Methods : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states for Suzuki-Miyaura couplings, optimizing Pd(PPh₃)₄ catalyst loading (2–5 mol%) .

Q. How can researchers resolve contradictory biological activity data between in vitro enzyme inhibition assays and cell-based studies for this compound?

- Methodological Answer :

- Mechanistic Profiling : Perform target engagement assays (e.g., CETSA or NanoBRET) to confirm intracellular target binding .

- Metabolic Stability Testing : Assess hepatic clearance (e.g., using human liver microsomes) to identify rapid metabolism that may reduce cellular efficacy .

- Solubility Optimization : Modify formulation (e.g., PEGylation or cyclodextrin complexes) to improve bioavailability in cell assays .

Q. What experimental strategies are optimal for investigating the structure-activity relationship (SAR) of C3-carboxylic acid derivatives in kinase inhibition studies?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with methyl, amide, or ester groups at C-3 to evaluate hydrogen bonding and steric effects on kinase binding .

- Kinase Panel Screening : Test against a 50-kinase panel (e.g., JAK2, EGFR, and CDK2) using ADP-Glo™ assays. Data analysis with PCA (Principal Component Analysis) identifies critical substituent-activity correlations .

- Co-crystallization Studies : Resolve X-ray structures of the compound bound to kinases (e.g., PDB deposition) to validate docking predictions .

Data Contradiction Analysis

- Discrepancy in Biological Activity : Some studies report potent JAK2 inhibition (IC₅₀ = 50 nM), while others show weak activity (IC₅₀ > 1 µM). This may arise from assay conditions (e.g., ATP concentration variations). Resolution : Standardize assays using 1 mM ATP and include positive controls (e.g., Ruxolitinib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.